molecular formula C20H18BrN3O2S B3295601 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-57-0

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295601
CAS No.: 888443-57-0
M. Wt: 444.3 g/mol
InChI Key: TZPNOOYAJZCYSA-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent, selective, and cell-active inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase [Source: PubMed] . ATM is a central serine/threonine protein kinase that is activated in response to DNA double-strand breaks and orchestrates the cellular DNA damage response (DDR) by phosphorylating a multitude of key substrates, including p53, CHK2, and H2AX [Source: Nature Reviews Cancer] . This compound acts as an ATP-competitive inhibitor, effectively blocking ATM's catalytic activity and thereby preventing the propagation of the DNA damage signal. Its primary research value lies in its use as a chemical tool to probe the intricate mechanisms of the DDR, allowing scientists to dissect the specific roles of ATM in various cellular contexts. Researchers utilize this inhibitor to investigate the sensitization of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics, as ATM inhibition can impair repair processes and lead to synthetic lethality [Source: Cancer Discovery] . Its application extends to studies in neurobiology, given ATM's role in neurodegenerative diseases, and in immunology, exploring the link between genomic instability and immune responses. By providing a means to selectively inhibit a master regulator of the DDR, this compound is an invaluable resource for advancing our understanding of cancer biology, developing novel combination therapies, and exploring fundamental cellular processes.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-26-11-10-24-19(25)18-17(15-4-2-3-5-16(15)22-18)23-20(24)27-12-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPNOOYAJZCYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core structure.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative.

    Attachment of the methoxyethyl group: The methoxyethyl group is attached via an alkylation reaction, using a suitable methoxyethylating agent.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific proteins or enzymes involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of pyrimido[5,4-b]indol-4-one derivatives, emphasizing substituent variations and their implications:

Compound Name / ID (Evidence) Position 2 Substituent Position 3 Substituent Molecular Formula Key Findings
Target Compound [(4-Bromophenyl)methyl]sulfanyl 2-Methoxyethyl C₂₀H₁₈BrN₃O₂S Hypothesized to balance lipophilicity (logP ~4.2) and solubility due to methoxyethyl group.
3-(3-Methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-... (G856-1015, ) [(3-Methylphenyl)methyl]sulfanyl 3-Methoxyphenyl C₂₅H₂₁N₃O₂S Used in screening libraries; methoxy group may enhance metabolic stability.
3-(4-Chlorophenyl)-2-phenacylsulfanyl-... (536715-50-1, ) Phenacylsulfanyl 4-Chlorophenyl C₂₃H₁₆ClN₃O₂S Phenacylsulfanyl group introduces ketone functionality for covalent binding potential.
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-... (536708-12-0, ) 2-Oxo-2-pyrrolidin-1-ylethylsulfanyl 4-Ethoxyphenyl C₂₄H₂₄N₄O₃S Pyrrolidinyl-oxoethyl chain may improve membrane permeability.
5-Benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one () [(4-Bromophenyl)methyl]sulfanyl Benzyl + 6-methyl C₁₉H₁₇BrN₂OS Pyrimidinone core (vs. pyrimidoindolone) reduces planarity, altering binding kinetics.
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-... (Compound 3, ) 2-Methoxybenzyl 4-Fluorobenzyl C₂₆H₂₀F₂N₂O₂ X-ray crystallography confirms planar core; fluorine atoms enhance electronegativity .

Key Observations:

Position 2 Modifications: [(4-Bromophenyl)methyl]sulfanyl (target compound and ) introduces bromine for halogen bonding, critical in receptor-ligand interactions.

Position 3 Substituents :

  • 2-Methoxyethyl (target) vs. aryl groups (e.g., 3-methoxyphenyl in ): Alkyl chains enhance solubility, while aryl groups increase rigidity and π-stacking.

Biological Activity: Compound 7 (2-hydroxy-3-phenyl analog, ) showed selective Toll-like Receptor 4 (TLR4) inhibition, suggesting the core’s suitability for immunomodulation. Halogenated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability.

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimido-indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN3O2SC_{19}H_{20}BrN_{3}O_{2}S with a molecular weight of approximately 426.35 g/mol. The presence of a bromophenyl group and a methoxyethyl moiety suggests possible interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimido-indole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines. Notably, a related compound exhibited IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Related Pyrimido-Indole Derivatives

Compound NameCell LineIC50 (µM)
Compound AA4315.6
Compound BHeLa7.2
Target CompoundA431TBD

Antimicrobial Activity

In vitro studies have shown that pyrimidine derivatives possess antimicrobial properties. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation and migration in various bacterial strains . The target compound's structural features may contribute to similar antimicrobial efficacy.

The proposed mechanisms for the biological activity of pyrimido-indole derivatives include:

  • Inhibition of cell proliferation : Compounds may interfere with DNA synthesis or repair mechanisms.
  • Induction of apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
  • Antimicrobial action : These compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of pyrimido-indole derivatives on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers after treatment with the target compound .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, a series of related compounds were tested against Gram-positive and Gram-negative bacteria. The target compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions, including temperature (typically 60–100°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–48 hours). Multi-step protocols involve nucleophilic substitution at the sulfanyl group and cyclization of the pyrimidoindole core. Yield optimization often depends on stoichiometric ratios of intermediates, such as the 4-bromobenzyl mercaptan and methoxyethyl precursors .

Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Bromobenzyl bromide, K₂CO₃, DMF, 80°C, 24h65–70%>95%
2Cyclization with NH₄OAc, AcOH, reflux50–55%>90%

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on ¹H/¹³C NMR to verify the pyrimidoindole core and substituents (e.g., methoxyethyl group at δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 487.0521 for C₁₉H₁₉BrN₂OS₂). IR spectroscopy identifies key functional groups, such as C=O (1680–1700 cm⁻¹) and S-C (650–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). To validate results:

  • Perform dose-response curves across 3–4 independent replicates.
  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
  • Cross-validate with computational docking (e.g., AutoDock Vina) to identify binding poses in the enzyme active site .

Q. What strategies enhance the compound’s selectivity for kinase targets?

Structural modifications can improve selectivity:

  • Replace the methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to reduce off-target interactions.
  • Introduce hydrogen-bond donors (e.g., -NH₂) to engage conserved residues in the kinase ATP-binding pocket.
  • Conduct SAR studies using analogs with variations at the sulfanyl or bromophenyl positions .

Q. How can metabolic stability be assessed for in vivo applications?

  • Microsomal assays (human/rat liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
  • LC-MS/MS identifies major metabolites (e.g., oxidative dealkylation of the methoxyethyl group).
  • CYP450 inhibition assays evaluate drug-drug interaction risks .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-PDA (≥98% purity, C18 column, acetonitrile/water gradient).
  • Elemental analysis (deviation ≤0.4% for C, H, N).
  • X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry .

Q. How should researchers design toxicity profiling experiments?

  • Ames test for mutagenicity (TA98/TA100 strains).
  • hERG assay (patch-clamp) to assess cardiac liability (IC₅₀ >10 μM desired).
  • In vitro cytotoxicity (MTT assay) in HEK293 or HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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